(S)-1-Cyclopentyl-3-methyl-piperazine

Chiral resolution Enantiomeric purity Stereochemistry

(S)-1-Cyclopentyl-3-methyl-piperazine (CAS 1187929-76-5) is a chiral N-substituted piperazine derivative with a cyclopentyl group at the N-1 position and a methyl substituent at the 3-position in the S-configuration. It belongs to the C10H20N2 molecular class (MW 168.28 g/mol) and is primarily positioned as a chiral building block in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs), including the peripheral cannabinoid receptor 1 (CB1), serotonin, and dopamine receptors.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B7976825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cyclopentyl-3-methyl-piperazine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2CCCC2
InChIInChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1
InChIKeyKKCYKTHTNCFGJN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Cyclopentyl-3-methyl-piperazine: Chiral Piperazine Scaffold for Neuroscience and CB1 Receptor Research


(S)-1-Cyclopentyl-3-methyl-piperazine (CAS 1187929-76-5) is a chiral N-substituted piperazine derivative with a cyclopentyl group at the N-1 position and a methyl substituent at the 3-position in the S-configuration . It belongs to the C10H20N2 molecular class (MW 168.28 g/mol) and is primarily positioned as a chiral building block in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs), including the peripheral cannabinoid receptor 1 (CB1), serotonin, and dopamine receptors . The compound exists as part of a stereochemical triad comprising the (S)-enantiomer (CAS 1187929-76-5), the (R)-enantiomer (CAS 1187928-40-0), and the racemate (CAS 163526-35-0), making stereochemical selection a critical procurement decision .

Why the Racemate or (R)-Enantiomer Cannot Substitute for (S)-1-Cyclopentyl-3-methyl-piperazine in Receptor-Targeted Programs


Piperazine enantiomers with chiral centers at the 3-position display differential pharmacological activity, with 2–64-fold potency differences between R and S forms documented in antibacterial quinolone series and enantiomer-specific CB1 inverse agonist profiles confirmed in anti-obesity models [1]. The N-cyclopentyl substituent confers enhanced membrane interaction and lipophilicity (cLogP ~1.2–1.4) relative to smaller N-alkyl analogs, as demonstrated in a rifamycin drug-membrane study where cyclopentyl-for-methyl substitution produced more pronounced lipid membrane interactions and altered pharmacokinetic partitioning [2]. Substituting the (S)-enantiomer with the racemate introduces an equal proportion of the (R)-form, which may exhibit reduced target engagement, altered off-target profiles, or divergent in vivo efficacy — risks that cannot be predicted without enantiomer-specific profiling [1].

(S)-1-Cyclopentyl-3-methyl-piperazine: Quantitative Differentiation Evidence vs. Racemate, (R)-Enantiomer, and N-Alkyl Analogs


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate — Stereochemical Purity as a Procurement Differentiator

The (S)-enantiomer (CAS 1187929-76-5) is distinguished from its (R)-counterpart (CAS 1187928-40-0) and the racemate (CAS 163526-35-0) by its defined stereochemistry at the 3-methyl carbon. The (S)-configuration is encoded in the SMILES notation C[C@H]1CN(C2CCCC2)CCN1 and confirmed by InChI stereochemical descriptor t9-/m0/s1 . In the broader class of 3-methylpiperazine-containing compounds, enantiomeric pairs have been shown to exhibit 2–64-fold differences in biological activity across bacterial strains, with approximately 52% of comparisons demonstrating significant enantiomer-dependent potency divergence [1]. Although no published direct head-to-head receptor binding comparison between the (R)- and (S)-enantiomers of 1-cyclopentyl-3-methylpiperazine was identified in the primary literature, the documented precedent of enantiomer-dependent activity in 3-methylpiperazine derivatives warrants stereochemically defined procurement for receptor-targeted programs [1].

Chiral resolution Enantiomeric purity Stereochemistry Piperazine derivatives

N-Cyclopentyl vs. N-Methyl Substitution: Physicochemical Differentiation Driven by the Cyclopentyl Group

The N-cyclopentyl substituent distinguishes this compound from N-methyl, N-ethyl, and other N-alkyl piperazine analogs. In a drug-membrane interaction study comparing rifamycins differing only in their piperazine N-substituent (methyl in rifampicin vs. cyclopentyl in rifapentine), the cyclopentyl-bearing compound exhibited more pronounced interactions with phospholipid monolayers at the air/water interface, as evidenced by surface pressure-area isotherms and spectroscopic measurements [1]. These enhanced membrane interactions correlated with differentiated pharmacokinetic properties and overall clinical performance [1]. For (S)-1-Cyclopentyl-3-methyl-piperazine, the cyclopentyl group contributes to increased lipophilicity (cLogP 1.22–1.43) relative to N-methylpiperazine derivatives (typical cLogP <0.5), which may influence membrane permeability, tissue distribution, and receptor binding kinetics.

Lipophilicity Membrane interaction Pharmacokinetics N-alkyl substitution Cyclopentyl

Vendor Purity Characterization: ≥96% (S)-Enantiomer vs. Racemate Purity Specifications

Commercially available (S)-1-Cyclopentyl-3-methyl-piperazine is supplied with ≥96% purity specification (CAS 1187929-76-5, Cat. CS-0340755) , with alternative suppliers offering ≥97% and 98% grades . The racemate (CAS 163526-35-0) is separately stocked with a 96% specification . Critically, the (S)-enantiomer purity specification refers to chemical purity by HPLC/GC, not enantiomeric excess (ee). For stereochemically sensitive applications, users must independently verify enantiomeric purity, as typical vendor QC may not include chiral chromatographic analysis unless specifically requested. The compound requires storage at 2–8°C in sealed, dry conditions to maintain purity integrity .

Purity specification Quality control Procurement Enantiomeric purity

Analytical Identification: GC-MS and FTIR Spectral Signatures for Identity Verification

N-Cyclopentyl-3-methylpiperazine (inclusive of the racemate) has been analytically characterized and deposited in the Wiley SpectraBase and KnowItAll spectral libraries, with both GC-MS (electron ionization) and FTIR spectra available [1]. The GC-MS spectrum provides a characteristic fragmentation pattern for identity confirmation, while the FTIR spectrum enables functional group verification. The compound is listed in the Mass Spectra of Designer Drugs 2025 library, indicating its relevance to forensic and pharmacological screening applications [1]. These spectral signatures provide a baseline for incoming QC identity testing via GC-MS or FTIR comparison.

GC-MS FTIR Spectral database Identity verification Analytical chemistry

CB1 Receptor Patent Context: Cyclopentyl-Substituted Piperazines as Privileged CB1 Antagonist Scaffolds

Multiple patent families (Schering/Merck; Pfizer) disclose substituted piperazines bearing cyclopentyl groups as selective CB1 receptor antagonists for treating metabolic syndrome, obesity, neuroinflammatory disorders, and addiction [1][2][3]. Patent WO2009005671A2 exemplifies cyclopentyl-containing piperazine scaffolds with CB1 antagonistic activity and describes structure-activity relationships wherein the cyclopentyl group contributes to receptor binding affinity and selectivity [2]. While (S)-1-Cyclopentyl-3-methyl-piperazine itself may serve as a synthetic intermediate or scaffold precursor rather than a final drug substance, the patent landscape confirms that N-cyclopentyl-3-substituted piperazine cores represent a validated chemotype for CB1-targeted programs [1][3].

CB1 antagonist Cannabinoid receptor Metabolic syndrome Obesity Piperazine patent

(S)-1-Cyclopentyl-3-methyl-piperazine: Application Scenarios Based on Quantitative Differentiation Evidence


Stereochemically Defined CB1 Antagonist Lead Optimization Programs

Research groups pursuing CB1 receptor antagonists for obesity, metabolic syndrome, or neuroinflammatory indications should procure the (S)-enantiomer (CAS 1187929-76-5) rather than the racemate when the target chemotype requires a defined 3-methyl stereochemistry. The patent-validated precedent of cyclopentyl-substituted piperazines as CB1 antagonists [1][2], combined with the documented enantiomer-dependent pharmacology in related piperazine series where R/S potency differences reached 2–64-fold , supports enantiomerically pure procurement for SAR studies. The cyclopentyl group's demonstrated enhancement of membrane interactions relative to N-methyl analogs further justifies selection of this specific N-substitution pattern for programs targeting membrane-associated GPCR targets.

Chiral Building Block for Serotonin/Dopamine Receptor Ligand Synthesis

(S)-1-Cyclopentyl-3-methyl-piperazine serves as a versatile chiral intermediate for constructing CNS-targeted compound libraries, particularly those engaging serotonin (5-HT) and dopamine receptor subtypes [1]. The defined (S)-stereochemistry at the 3-position enables stereoselective elaboration to final compounds with predictable enantiomeric configuration, avoiding the complexity of late-stage chiral separation. The compound's moderate lipophilicity (cLogP 1.22–1.43) and low polar surface area (TPSA 15.27 Ų) [2] are consistent with CNS drug-like property space, supporting its use in neuroscience-focused medicinal chemistry programs.

Comparative Profiling of N-Cyclopentyl vs. N-Methyl Pharmacokinetic Effects

For drug discovery programs evaluating the impact of the N-alkyl substituent on pharmacokinetic behavior, (S)-1-Cyclopentyl-3-methyl-piperazine provides a defined cyclopentyl-bearing scaffold for direct comparison with N-methylpiperazine precursors. The drug-membrane interaction study by Pinheiro et al. (2018) demonstrated that cyclopentyl-for-methyl substitution on a piperazine ring produces quantifiably greater phospholipid membrane perturbation [1], which may translate to altered absorption, distribution, and tissue retention profiles. This makes the compound a valuable tool compound for structure-property relationship (SPR) studies examining the pharmacokinetic consequences of N-cycloalkyl substitution.

Analytical Reference Standard for Enantiomeric Purity Method Development

Quality control laboratories and analytical chemistry groups can utilize (S)-1-Cyclopentyl-3-methyl-piperazine as a reference standard for developing and validating chiral HPLC or SFC methods to determine enantiomeric purity. The compound's GC-MS and FTIR spectral data are archived in the Wiley SpectraBase and KnowItAll libraries [1], providing authenticated reference spectra for identity confirmation. The distinct InChIKey stereochemical layer differentiates the (S)-enantiomer (KKCYKTHTNCFGJN-VIFPVBQESA-N) from the racemate (KKCYKTHTNCFGJN-UHFFFAOYSA-N) [1][2], facilitating unambiguous database registration and inventory management.

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